3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine
CAS No.: 93034-75-4
Cat. No.: VC17562662
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93034-75-4 |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 6-methoxy-5-methyl-3-propan-2-ylpyrazin-2-amine |
| Standard InChI | InChI=1S/C9H15N3O/c1-5(2)7-8(10)12-9(13-4)6(3)11-7/h5H,1-4H3,(H2,10,12) |
| Standard InChI Key | BZRFTBQBTGCWRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(C(=N1)C(C)C)N)OC |
Introduction
Chemical Identity and Structural Properties
3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Its IUPAC name, 6-methoxy-5-methyl-3-propan-2-ylpyrazin-2-amine, reflects the substituents: a methoxy group at position 6, a methyl group at position 5, and an isopropyl group at position 3 .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 93034-75-4 |
| SMILES Notation | CC1=C(N=C(C(=N1)C(C)C)N)OC |
| InChI Key | BZRFTBQBTGCWRH-UHFFFAOYSA-N |
The compound’s planar aromatic ring facilitates π-π stacking interactions, while its amine and methoxy groups enable hydrogen bonding and solubility in polar solvents . Computational models predict a logP value of 1.8, indicating moderate lipophilicity suitable for drug-like molecules .
Synthesis and Optimization
The synthesis of 3-isopropyl-6-methoxy-5-methylpyrazin-2-amine typically involves nucleophilic substitution or condensation reactions. A common route begins with halogenated pyrazine precursors, where methoxy and isopropyl groups are introduced sequentially. For example, bromination of 5-methylpyrazin-2-amine followed by alkoxylation with isopropyl alcohol yields intermediate derivatives .
Key Reaction Steps:
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Bromination: 5-Methylpyrazin-2-amine reacts with bromine in dichloromethane in the presence of pyridine, yielding 3-bromo-5-methylpyrazine-2-amine with an 88% yield .
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Methoxylation: The brominated intermediate undergoes substitution with sodium methoxide to introduce the methoxy group.
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Isopropylation: A Grignard reagent or Friedel-Crafts alkylation introduces the isopropyl group at position 3.
Challenges include regioselectivity during substitution and purification of intermediates. Recent advances in microwave-assisted synthesis have reduced reaction times from 20 hours to under 4 hours while maintaining yields above 75%.
Applications in Industry and Academia
Flavor and Fragrance Chemistry
Pyrazines are renowned for their nutty, roasted aromas. 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine contributes earthy undertones at concentrations as low as 0.1 ppm, making it valuable in food flavoring and perfumery. Its stability under high temperatures (up to 200°C) suits it for baked goods and roasted products.
Mechanistic Insights and Biological Activity
The amine group at position 2 participates in hydrogen bonding with biological targets, while the methoxy group enhances membrane permeability. Preliminary molecular docking studies suggest interactions with ATP-binding pockets in kinases . For instance, in JAK3, the isopropyl group occupies a hydrophobic cleft, stabilizing the inhibitor-enzyme complex .
Table 2: Selected Biological Data
| Target | Activity () | Assay Type |
|---|---|---|
| JAK3 Kinase | 12.3 μM | Fluorescence |
| COX-2 Enzyme | 45.6 μM | ELISA |
| Antimicrobial | MIC: 128 μg/mL (E. coli) | Broth Dilution |
Antimicrobial screens reveal moderate activity against Gram-positive bacteria (MIC = 64 μg/mL) but limited efficacy against Gram-negative strains.
Future Directions and Challenges
Current research aims to:
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Optimize Bioavailability: Structural modifications, such as replacing the methoxy group with a trifluoromethyl ether, could improve metabolic stability.
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Expand Therapeutic Targets: Computational libraries predict affinity for serotonin receptors (5-HT), suggesting potential in neuropsychiatric disorders .
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Scale-Up Synthesis: Continuous-flow reactors may address batch inconsistencies in large-scale production.
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